molecular formula C8H5N5O B1492437 Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-on CAS No. 932233-33-5

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-on

Katalognummer: B1492437
CAS-Nummer: 932233-33-5
Molekulargewicht: 187.16 g/mol
InChI-Schlüssel: NOTICOWTACQVJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a fascinating heterocyclic compound, combining the pyridine, triazole, and pyrimidine rings. Such hybrid structures can display unique chemical behaviors and properties. This compound finds significant importance in various fields, including organic synthesis, medicinal chemistry, and materials science.

Synthetic Routes and Reaction Conditions

Several synthetic methodologies exist for the construction of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. Commonly, synthesis involves cyclization reactions where intermediates like pyridines and triazoles interact under controlled conditions. Typical starting materials include aminopyridines and hydrazonyl halides, which undergo cyclization in the presence of strong acids or bases.

Industrial Production Methods

For industrial-scale production, methods need optimization for yield, purity, and cost-effectiveness. One common approach is the use of flow chemistry, allowing for continuous production under strict quality control. This method ensures consistent reaction conditions and reduces the likelihood of side reactions.

Types of Reactions

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes a variety of chemical reactions, including:

  • Oxidation: : Typically using oxidizing agents like peroxides or molecular oxygen.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions occur, depending on the reagents and conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

  • Substitution: : Halogenating agents such as chlorine or bromine in the presence of catalysts like iron chloride.

Major Products Formed

Depending on the reaction type, the major products can vary. For instance, oxidation may introduce oxygen-containing functional groups like hydroxyl or carbonyl, while reduction often results in hydrogenation of double bonds or removal of oxygen atoms.

Wissenschaftliche Forschungsanwendungen

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one finds applications across multiple scientific domains:

  • Chemistry: : Used as a building block for synthesizing more complex organic molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique ring structure.

  • Medicine: : Explored for therapeutic potential, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in materials science for developing novel polymers and coatings.

Wirkmechanismus

Target of Action

The primary targets of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are Cyclin-Dependent Kinases (CDKs) and adenosine receptors . CDKs are key regulators of cell cycle progression and are often dysregulated in cancer, making them attractive targets for cancer treatment . Adenosine receptors play a crucial role in various physiological processes, including inflammation and neurotransmission .

Mode of Action

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one interacts with its targets by binding to their active sites. For CDK2, the compound fits well into the active site through essential hydrogen bonding with Leu83 . For adenosine receptors, the compound’s binding mode is driven by the substitution present at the 5 position .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound can halt cell cycle progression, leading to the inhibition of cell proliferation . The interaction with adenosine receptors can affect various physiological processes, depending on the specific subtype of adenosine receptor targeted .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one . These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . The interaction with adenosine receptors can lead to changes in various physiological processes .

Biochemische Analyse

Biochemical Properties

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cyclin-dependent kinases (CDKs), where pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one acts as an inhibitor. This inhibition affects the phosphorylation of key proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to bind to adenosine receptors, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exerts significant effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation and increased apoptosis . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. By modulating these pathways, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one influences gene expression and cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves several key interactions at the molecular level. This compound binds to the active site of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one interacts with adenosine receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one maintains its inhibitory effects on cyclin-dependent kinases and adenosine receptors, leading to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to this compound may result in adaptive cellular responses, such as the upregulation of compensatory signaling pathways, which could mitigate its effects.

Dosage Effects in Animal Models

The effects of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits cyclin-dependent kinases and adenosine receptors, leading to reduced tumor growth and increased apoptosis in cancer cells . At higher doses, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic potential. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the need for careful dose optimization in therapeutic applications.

Metabolic Pathways

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. Additionally, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as hexokinase and pyruvate kinase . This modulation affects metabolite levels and energy production, impacting cellular function and viability.

Transport and Distribution

The transport and distribution of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, where it accumulates in the cytoplasm and nucleus . Binding proteins, such as albumin, facilitate the distribution of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one within tissues, enhancing its bioavailability and therapeutic potential . The localization and accumulation of this compound are crucial for its biological activity and therapeutic efficacy.

Subcellular Localization

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with cyclin-dependent kinases and adenosine receptors . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one to specific compartments or organelles, enhancing its biological effects. The subcellular localization of this compound is essential for its role in regulating cellular processes and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Compared to other compounds like pyridopyrimidines or triazolopyrimidines, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one offers unique properties due to its three-ring fusion. Similar compounds include:

  • Pyridopyrimidines: : Known for their use in kinase inhibitors.

  • Triazolopyrimidines: : Often used in antiviral agents.

Uniqueness

The integration of pyridine, triazole, and pyrimidine rings into a single framework imparts distinctive electronic and steric properties, making pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one particularly valuable in synthetic and medicinal chemistry.

There you go This should give you a detailed overview of the compound

Biologische Aktivität

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, receptor affinities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is C17H13N5O3C_{17}H_{13}N_5O_3 with a molecular weight of approximately 335.32 g/mol. Its structural features include a pyrimidine core fused with triazole and pyridine rings, which contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Compound H12 , a derivative of the triazolo[1,5-a]pyrimidine framework, exhibited notable antiproliferative activity against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC50 values were reported as 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, outperforming the standard drug 5-Fluorouracil (5-Fu) in some cases .
  • Mechanistically, compound H12 was found to inhibit the ERK signaling pathway significantly. This inhibition resulted in decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, leading to enhanced apoptosis and G2/M phase arrest in cancer cells .

Receptor Affinity

Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one derivatives have shown promising affinities towards adenosine receptors:

  • Certain derivatives demonstrated high affinity for the A3 subtype of human adenosine receptors with Ki values ranging from 8.1 nM to over 1000-fold selectivity compared to other receptor subtypes . This selectivity suggests potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial.

Other Biological Activities

In addition to anticancer properties and receptor interactions:

  • Antimicrobial and Anti-inflammatory Activities : Compounds related to this scaffold have also been reported to possess antimicrobial and anti-inflammatory properties. For example, derivatives have shown activity against various bacterial strains and inflammatory pathways .

Data Summary

Activity Cell Line / Target IC50 Value (μM) Mechanism
AntiproliferativeMGC-8039.47ERK pathway inhibition
AntiproliferativeHCT-1169.58ERK pathway inhibition
AntiproliferativeMCF-713.1ERK pathway inhibition
Adenosine A3 receptor-Ki = 8.1 - 12.1High selectivity

Case Studies

Several studies illustrate the compound's efficacy:

  • Study on Compound H12 : This study demonstrated that H12 not only inhibited cell proliferation but also induced apoptosis through modulation of critical signaling pathways .
  • Receptor Binding Studies : Research indicated that specific derivatives showed selective binding to adenosine receptors which could lead to novel therapeutic strategies targeting these pathways .

Eigenschaften

IUPAC Name

2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c14-7-5-3-10-8-11-4-12-13(8)6(5)1-2-9-7/h1-4H,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTICOWTACQVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N3C(=NC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587953
Record name Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932233-33-5
Record name Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.